(2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid
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Overview
Description
Folate-PEG3-azide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Folate-PEG3-azide is synthesized through a series of chemical reactions involving the conjugation of folate with a PEG linker and an azide group. The synthesis typically involves the following steps:
Activation of Folate: Folate is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Conjugation with PEG: The activated folate is then reacted with a PEG linker to form folate-PEG.
Introduction of Azide Group: The folate-PEG is further reacted with an azide-containing reagent to introduce the azide group, resulting in the formation of folate-PEG3-azide
Industrial Production Methods
Industrial production of folate-PEG3-azide follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Folate-PEG3-azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN)
Common Reagents and Conditions
CuAAC: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) under mild conditions.
SPAAC: Does not require a catalyst and can proceed under physiological conditions
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are used in various applications, including the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
Folate-PEG3-azide has a wide range of scientific research applications, including:
Mechanism of Action
Folate-PEG3-azide exerts its effects through the following mechanisms:
Click Chemistry Reactions: The azide group undergoes cycloaddition reactions with alkyne groups to form stable triazole linkages
Targeted Protein Degradation: In the context of PROTACs, folate-PEG3-azide serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. .
Comparison with Similar Compounds
Folate-PEG3-azide is unique due to its combination of folate, PEG, and azide functionalities. Similar compounds include:
Folate-PEG-Alkyne: Contains an alkyne group instead of an azide group and is used in similar click chemistry applications.
Folate-PEG-DBCO: Contains a dibenzocyclooctyne group and is used in strain-promoted alkyne-azide cycloaddition reactions.
Folate-PEG-Mal: Contains a maleimide group and is used for thiol-reactive conjugation.
These compounds share similar applications but differ in the specific reactive groups they contain, which determines the types of reactions they can undergo and their suitability for different applications.
Properties
Molecular Formula |
C27H35N11O8 |
---|---|
Molecular Weight |
641.6 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H35N11O8/c28-27-36-23-22(25(41)37-27)34-19(16-32-23)15-31-18-3-1-17(2-4-18)24(40)35-20(26(42)43)5-6-21(39)30-7-9-44-11-13-46-14-12-45-10-8-33-38-29/h1-4,16,20,31H,5-15H2,(H,30,39)(H,35,40)(H,42,43)(H3,28,32,36,37,41) |
InChI Key |
SWFSDYKTNPMWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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